Glutathione sulfonate

説明

特性

IUPAC Name |

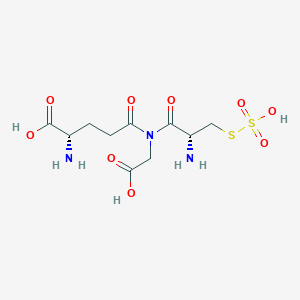

(2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13(3-8(15)16)9(17)6(12)4-23-24(20,21)22/h5-6H,1-4,11-12H2,(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFTXHFDQJRJD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSS(=O)(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936863 | |

| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637-70-3 | |

| Record name | Glutathione sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamyl-N-[3-(sulfosulfanyl)alanyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glutathione Sulfonate from Glutathione and Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and biological relevance of glutathione (B108866) sulfonate (GSSO₃H), a significant metabolite formed from the interaction of glutathione and sulfite (B76179). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and biological implications of this compound.

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification, and redox signaling.[1] Sulfites, including sulfur dioxide (SO₂), are common environmental and food-related compounds that can interact with biological molecules. The reaction between glutathione and sulfite leads to the formation of glutathione sulfonate (GSSO₃H), also known as S-sulfoglutathione.[2] This compound has been identified as a potent competitive inhibitor of glutathione S-transferases (GSTs), a key family of detoxification enzymes.[2][3] Understanding the synthesis and biological activity of GSSO₃H is crucial for elucidating the toxicological effects of sulfites and for developing potential therapeutic strategies that modulate GST activity.

Synthesis of this compound

The primary route for the formation of this compound in biological systems involves the reaction of sulfite with glutathione disulfide (GSSG), the oxidized form of glutathione.[2] It can also be formed from cellular mixed disulfides of glutathione.[3] While direct synthesis from reduced glutathione (GSH) is less commonly described in the literature, it is mechanistically plausible under oxidizing conditions that first convert GSH to GSSG.

Reaction Mechanism

The formation of this compound from GSSG and sulfite proceeds via a nucleophilic cleavage of the disulfide bond by the sulfite ion (SO₃²⁻).

-

Step 1: Nucleophilic Attack: The sulfite ion, being a strong nucleophile, attacks one of the sulfur atoms in the disulfide bond of GSSG.

-

Step 2: Bond Cleavage: This attack leads to the cleavage of the sulfur-sulfur bond, resulting in the formation of one molecule of this compound (GSSO₃⁻) and one molecule of glutathione (GSH) as a thiolate anion (GS⁻).

-

Step 3: Protonation: The glutathione thiolate anion is subsequently protonated to yield reduced glutathione (GSH).

The overall reaction can be summarized as: GSSG + SO₃²⁻ → GSSO₃⁻ + GS⁻ GS⁻ + H⁺ → GSH

For the reaction to proceed from GSH, an initial oxidation of GSH to GSSG is required. This can occur in the presence of mild oxidizing agents.

Experimental Protocols

This section provides a detailed methodology for the synthesis and quantification of this compound.

Synthesis of S-Sulfoglutathione from Glutathione Disulfide

This protocol is adapted from the principle of sulfitolysis of GSSG.[4]

Materials:

-

Glutathione disulfide (GSSG)

-

Sodium sulfite (Na₂SO₃)

-

Sodium tetrathionate (B1226582) (Na₂S₄O₆) (as an oxidizing agent to ensure complete reaction)

-

DEAE-Sephadex A-25

-

Formic acid

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve a known amount of GSSG in deionized water. Add a molar excess of sodium sulfite and a catalytic amount of sodium tetrathionate. The reaction can be carried out at room temperature with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC to observe the disappearance of GSSG and the appearance of the GSSO₃H peak.

-

Purification by Ion-Exchange Chromatography:

-

Pack a column with DEAE-Sephadex A-25 and equilibrate with a low concentration of formic acid.

-

Load the reaction mixture onto the column.

-

Elute the components using a gradient of increasing formic acid concentration. GSSO₃H, being more negatively charged than GSH, will elute at a higher formic acid concentration.

-

Collect the fractions containing the purified GSSO₃H.

-

-

Precipitation and Isolation:

-

To the pooled fractions containing GSSO₃H, add barium hydroxide solution to precipitate the barium salt of S-sulfoglutathione.

-

Add ethanol to facilitate the precipitation.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with ethanol and dry under vacuum to obtain the purified barium salt of S-sulfoglutathione.

-

Quantification of this compound by LC-MS/MS

A sensitive and specific method for the simultaneous quantification of GSH, GSSG, and GSSO₃H is LC-MS/MS.[5][6]

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase concentration to achieve separation.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimized Parameters: The fragmentor voltage and collision energy should be optimized for each compound to obtain the most intense and specific transitions.[5]

Data Analysis:

-

Quantification is performed by constructing a calibration curve using standards of known concentrations for each analyte. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of this compound.

Table 1: LC-MS/MS Parameters for Quantification [5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| GSSO₃H | 308 | 179 | 1.8 |

| GSH | 308 | 179 | 2.4 |

| GSSG | 613 | 355 | 3.2 |

Table 2: Inhibition Constants (Ki) of GSSO₃H for Glutathione S-Transferases [2]

| Tissue/Cell Line | Ki (µM) |

| Rat Liver | 14 |

| Rat Lung | 9 |

| Human Lung A549 Cells | 4 |

Biological Significance and Signaling Pathways

This compound is not merely a product of sulfite exposure but also a biologically active molecule that can modulate cellular processes, primarily through its interaction with glutathione S-transferases.

Inhibition of Glutathione S-Transferases

GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds, thereby playing a crucial role in detoxification.[7] GSSO₃H has been shown to be a potent competitive inhibitor of GSTs.[2] This inhibition is significant because it can impair the detoxification of other xenobiotics, potentially leading to increased cellular toxicity. The mechanism of inhibition involves GSSO₃H binding to the active site of the enzyme, competing with the substrate GSH.

Conclusion

The synthesis of this compound from glutathione and sulfite is a chemically and biologically significant reaction. This guide has provided a detailed overview of the synthesis mechanism, experimental protocols for its preparation and quantification, and its primary biological role as a competitive inhibitor of glutathione S-transferases. For researchers in toxicology, pharmacology, and drug development, a thorough understanding of the formation and activity of GSSO₃H is essential for assessing the impact of sulfite exposure and for the design of novel therapeutics targeting the glutathione metabolic pathway. Further research into the broader signaling implications of GSSO₃H may reveal additional roles for this metabolite in cellular physiology and pathology.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione S-sulfonate, a sulfur dioxide metabolite, as a competitive inhibitor of glutathione S-transferase, and its reduction by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of sulfite on glutathione S-sulfonate and the glutathione status of lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ira.agroscope.ch [ira.agroscope.ch]

- 6. Simultaneous quantification of glutathione, glutathione disulfide and glutathione-S-sulfonate in grape and wine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Glutathione sulfonate chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of Glutathione (B108866) Sulfonate

This guide provides a detailed overview of the chemical properties and structure of glutathione sulfonate, a significant derivative of the endogenous tripeptide glutathione. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of related biochemical pathways.

Chemical Structure and Identification

This compound is structurally characterized by the addition of a sulfonate group to the sulfur atom of the cysteine residue within the glutathione peptide. This modification significantly alters its chemical properties and biological activity. It is crucial to distinguish between two closely related compounds that are sometimes referred to interchangeably in literature:

-

This compound (S-Sulfoglutathione) : This compound features a thiosulfonate (-S-SO3-) functional group.

-

Glutathionesulfonic Acid : This compound contains a sulfonic acid (-SO3H) group directly attached to the cysteine residue's sulfur atom.

The structural differences are subtle but significant, impacting their chemical reactivity and interactions.

Molecular Structure

Below are the 2D chemical structures of both this compound and glutathionesulfonic acid for clarity.

(Structure Diagrams would be inserted here in a final document; for this format, refer to the SMILES notation in the data tables.)

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and, for comparative purposes, glutathionesulfonic acid. These values are compiled from various chemical databases and literature sources.

Table 1: Chemical Identification of Glutathione Derivatives

| Property | This compound (S-Sulfoglutathione) | Glutathionesulfonic Acid |

| CAS Number | 1637-70-3[1] | 3773-07-7[2][3][4] |

| Molecular Formula | C₁₀H₁₇N₃O₉S₂[1] | C₁₀H₁₇N₃O₉S[2][3][4] |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-2-amino-3-sulfosulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid[1] | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid[3] |

| Synonyms | S-Sulfoglutathione, GSSO₃H[1] | Glutathione sulfonic acid, L-gamma-glutamyl-3-sulfo-L-alanylglycine[3][4] |

| PubChem CID | 159625[1] | 444104[3] |

| SMILES | C(CC(=O)N(CC(=O)O)C(=O)--INVALID-LINK--N)--INVALID-LINK--N[1] | C(CC(=O)N--INVALID-LINK--C(=O)NCC(=O)O)--INVALID-LINK--N[3] |

Table 2: Physicochemical Data of Glutathione Derivatives

| Property | This compound (S-Sulfoglutathione) | Glutathionesulfonic Acid |

| Molecular Weight | 387.4 g/mol [1] | 355.32 g/mol [2][3][4] |

| Appearance | Not specified (likely a white powder) | White powder[2] |

| Solubility | Water soluble | Enhanced water solubility[2] |

| Predicted logP | -8.0[1] | -5.0 (Chemaxon)[5] |

| Polar Surface Area | 252 Ų[1] | 213.19 Ų (Chemaxon)[5] |

| pKa (Strongest Acidic) | Not available | -1.2 (Chemaxon)[5] |

| pKa (Strongest Basic) | Not available | 9.31 (Chemaxon)[5] |

| Storage Conditions | Room temperature for short term; -80°C for 6 months, -20°C for 1 month in solution[6] | 2-8°C[4] or 0-10°C[2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available. However, the spectra of its parent molecule, glutathione (GSH), provide a valuable reference for structural elucidation. The introduction of the sulfonate group is expected to cause predictable shifts in the signals of nearby protons and carbons in NMR, and introduce characteristic stretching frequencies in IR spectroscopy.

Table 3: Reference Spectroscopic Data of Glutathione (GSH)

| Spectroscopic Technique | Key Observations and Wavelengths/Frequencies |

| ¹H NMR | A ¹H NMR spectrum of GSH in D₂O shows characteristic peaks for the protons of the glutamate, cysteine, and glycine (B1666218) residues.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum of GSH shows a characteristic S-H stretching vibration around 2522-2524 cm⁻¹. This peak is expected to be absent in this compound.[8][9] Other key peaks include those for C=O stretching (amide I) and C-N-H bending (amide II).[8] |

| UV-Vis Spectroscopy | GSH in aqueous solution exhibits a maximum absorbance at approximately 206 nm.[10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for research and development. While a specific protocol for the synthesis of this compound was not found, a general method for the oxidation of thiols to thiosulfonates can be adapted. For analysis, HPLC methods developed for glutathione can be modified.

Synthesis of this compound (Conceptual Protocol)

The synthesis of S-sulfoglutathione can be achieved by the oxidation of glutathione (GSH) with a suitable sulfonating agent. A common method for forming thiosulfonates is the reaction of a thiol with a mixture of sulfite (B76179) and an oxidizing agent.

Objective: To synthesize S-sulfoglutathione from reduced glutathione.

Materials:

-

Reduced Glutathione (GSH)

-

Sodium Sulfite (Na₂SO₃)

-

An oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., preparative HPLC)

Methodology:

-

Dissolve a known concentration of reduced glutathione in the buffer solution in the reaction vessel.

-

Add an equimolar amount of sodium sulfite to the solution and stir until dissolved.

-

Slowly add the oxidizing agent to the reaction mixture while stirring continuously. The reaction should be monitored for completion using a technique like HPLC.

-

Once the reaction is complete, the product, S-sulfoglutathione, can be purified from the reaction mixture using preparative reverse-phase HPLC.

-

The purified product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Analysis of this compound by HPLC-UV

This protocol is adapted from established methods for the analysis of glutathione and its derivatives.[11][12][13]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

Reagents:

-

Mobile Phase A: 0.1% Sulfuric acid in water.[12]

-

Mobile Phase B: Acetonitrile.

-

This compound standard of known concentration.

Methodology:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase A. If necessary, centrifuge the sample to remove any particulate matter.

-

Chromatographic Conditions:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the sample and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Biological Role and Signaling Pathways

This compound is recognized as a competitive inhibitor of glutathione S-transferase (GST), a key enzyme family involved in the detoxification of a wide range of xenobiotic and endogenous compounds.[2][6] By inhibiting GST, this compound can modulate cellular detoxification pathways.

Glutathione S-Transferase Inhibition Pathway

The following diagram illustrates the inhibitory effect of this compound on the GST-mediated detoxification pathway.

Caption: Inhibition of GST-mediated detoxification by this compound.

Experimental Workflow for GST Inhibition Assay

The following diagram outlines a typical workflow to determine the inhibitory activity of this compound on GST.

Caption: Workflow for a GST inhibition assay using this compound.

Conclusion

This compound is a chemically and biologically significant molecule that warrants further investigation, particularly in the context of drug development and cellular biology. Its role as a modulator of detoxification pathways through the inhibition of glutathione S-transferase presents opportunities for therapeutic intervention. This guide provides a foundational understanding of its core properties and offers a starting point for more in-depth research. Further experimental work is needed to fully characterize its spectroscopic properties and optimize its synthesis for broader research applications.

References

- 1. This compound | C10H17N3O9S2 | CID 159625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Glutathione sulfonic acid | C10H17N3O9S | CID 444104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glutathionesulfonic acid 3773-07-7 [sigmaaldrich.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

- 8. Detection of glutathione in dairy products based on surface-enhanced infrared absorption spectroscopy of silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HPLC determination of glutathione and other thiols in human mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. fda.gov [fda.gov]

An In-depth Technical Guide on the Biological Role of Glutathione Sulfonate in Cellular Detoxification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) sulfonate (GSA), a derivative of glutathione, has emerged as a significant molecule in the landscape of cellular detoxification and oxidative stress. Formed from the reaction of glutathione disulfide (GSSG) with sulfite (B76179), GSA's primary role appears to be a double-edged sword. On one hand, its formation can be seen as a detoxification step for sulfite, a potentially harmful metabolite of sulfur dioxide. On the other hand, GSA itself acts as a potent competitive inhibitor of Glutathione S-Transferases (GSTs), a critical family of enzymes responsible for the detoxification of a wide array of xenobiotics and endogenous electrophiles. This inhibitory action can compromise the cell's primary defense mechanisms. Furthermore, while GSA can be reduced back to glutathione (GSH) by glutathione reductase, this process is not always efficient, potentially leading to an accumulation of GSA and a disruption of the cellular redox balance. This whitepaper provides a comprehensive technical overview of the formation, metabolism, and cellular impact of glutathione sulfonate, including quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction to this compound (GSA)

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] Under conditions of oxidative stress or exposure to certain environmental pollutants like sulfur dioxide, the cellular glutathione pool can undergo modifications, leading to the formation of various derivatives, including this compound (GSA or GSSO₃H).

GSA is formed from the non-enzymatic reaction between glutathione disulfide (GSSG) and sulfite (SO₃²⁻), the hydrated form of sulfur dioxide.[3] This reaction is significant in tissues exposed to high levels of sulfites, such as the lungs. The formation of GSA can be considered a detoxification pathway for sulfite; however, the accumulation of GSA itself has significant biological consequences.

The primary and most studied biological role of GSA is its potent competitive inhibition of Glutathione S-Transferases (GSTs).[3] GSTs are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[4] By inhibiting GSTs, GSA can impair this crucial Phase II detoxification pathway, potentially increasing cellular susceptibility to toxic insults.

Quantitative Data on GSA Interactions

The interaction of this compound with key enzymes in the glutathione metabolic pathway has been quantified in several studies. This data is crucial for understanding the potency of GSA's effects at a molecular level.

| Enzyme | Species/Cell Line | Substrate/Ligand | Kinetic Parameter | Value | Reference |

| Glutathione S-Transferase (GST) | Rat Liver | This compound | Kᵢ (Inhibition Constant) | 14 µM | [3] |

| Rat Lung | This compound | Kᵢ (Inhibition Constant) | 9 µM | [3] | |

| Human A549 Lung Carcinoma | This compound | Kᵢ (Inhibition Constant) | 4 µM | [3] | |

| Glutathione Reductase | Rat Liver | This compound | Kₘ (Michaelis Constant) | 313 µM | [3] |

| Rat Lung | This compound | Kₘ (Michaelis Constant) | 200 µM | [3] | |

| Human A549 Lung Carcinoma | This compound | Kₘ (Michaelis Constant) | 400 µM | [3] |

Cellular Levels of Glutathione Species upon Sulfite Exposure

Exposure of cells to sulfite leads to the formation of GSA and alters the intracellular concentrations of other glutathione species.

| Cell Line | Sulfite Concentration (mM) | GSH | GSSG | GSA | GSH/GSSG Ratio | Reference |

| Human Lung Cells | 0 | Baseline | Baseline | Not Detected | >5-fold increase from baseline at 20mM | [5] |

| 0-20 | Increased | Decreased | Formed in a concentration-dependent manner | Increased | [5] | |

| Rat Lung Cells | Not specified | No detectable effect | No detectable effect | Formed | No detectable effect | [5] |

Signaling Pathways and Cellular Impact

The formation of this compound and its subsequent inhibition of GST can have profound effects on cellular signaling pathways, primarily through the disruption of redox homeostasis. While direct studies on GSA's modulation of specific signaling pathways are limited, its impact can be inferred from the known consequences of GST inhibition and glutathione depletion.

Formation and Metabolism of this compound

The formation of GSA is a key event in sulfite metabolism and directly impacts the glutathione pool.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Nuclear Factor-κB Modulates Cellular Glutathione and Prevents Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordinate Regulation of Glutathione Biosynthesis and Release by Nrf2-Expressing Glia Potently Protects Neurons from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Missing links in understanding redox signaling via thiol/disulfide modulation: how is glutathione oxidized in plants? [frontiersin.org]

- 5. Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

Glutathione Sulfonate: A Competitive Inhibitor of Glutathione S-Transferase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, catalyzing the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. This process renders them more water-soluble and facilitates their excretion from the cell. Beyond their canonical role in detoxification, GSTs are increasingly recognized for their involvement in crucial cell signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which governs cell proliferation, differentiation, and apoptosis.

Given their central role in cellular defense and signaling, the inhibition of GSTs has emerged as a significant area of research, particularly in the context of overcoming drug resistance in cancer therapy and modulating inflammatory responses. Glutathione sulfonate (GSO3H), a structural analog of glutathione, has been identified as a potent competitive inhibitor of GST. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on GST-mediated signaling pathways, and detailed experimental protocols for its synthesis and the characterization of its inhibitory activity.

Mechanism of Competitive Inhibition

This compound exerts its inhibitory effect on Glutathione S-transferase by acting as a competitive inhibitor with respect to the substrate, glutathione (GSH).[1] This mode of inhibition arises from the structural similarity between GSO3H and GSH, allowing it to bind to the same active site on the GST enzyme, specifically the G-site, which is responsible for binding GSH.[2] By occupying the G-site, this compound prevents the binding of the natural substrate, GSH, thereby blocking the catalytic activity of the enzyme. The sulfonate group (-SO3H) in GSO3H mimics the thiol group (-SH) of GSH in its binding to the active site, but it is catalytically inert and cannot participate in the conjugation reaction.

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Data Presentation: Quantitative Inhibition Data

The inhibitory efficacy of this compound against various Glutathione S-transferase enzymes has been quantified in several studies. The following table summarizes the reported inhibition constants (Ki).

| Enzyme Source | GST Isoform(s) | Ki (µM) | Reference |

| Rat Liver | Cytosolic Fraction | 14 | [1] |

| Rat Lung | Cytosolic Fraction | 9 | [1] |

| Human Lung (A549 cells) | Cytosolic Fraction | 4 | [1] |

| Arabidopsis thaliana | GSTF9 | 34 | [3] |

Role of Glutathione S-Transferases in Signaling Pathways and the Impact of Inhibition

Glutathione S-transferases, particularly isoforms from the Pi (GSTP), Mu (GSTM), and Alpha (GSTA) classes, play a significant role in regulating the mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is a crucial cascade that controls a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

GSTs can directly interact with and sequester key kinases in the MAPK pathway, such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1). Under normal physiological conditions, this interaction keeps these kinases in an inactive state, thereby preventing the initiation of apoptotic signaling.

Inhibition of GST by competitive inhibitors like this compound can disrupt this protein-protein interaction. By binding to the G-site of GST, GSO3H can induce a conformational change in the enzyme, leading to the release of the sequestered JNK or ASK1. The freed kinases are then able to participate in the downstream signaling cascade, ultimately leading to the activation of transcription factors that promote apoptosis. This mechanism highlights the potential of GST inhibitors as therapeutic agents to sensitize cancer cells to chemotherapy.

Experimental Protocols

Synthesis of this compound (GSO3H)

This compound can be synthesized from glutathione disulfide (GSSG) and sodium sulfite (B76179). The following protocol is a general guideline based on established chemical principles.

Materials:

-

Glutathione disulfide (GSSG)

-

Sodium sulfite (Na2SO3)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethanol

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve glutathione disulfide (GSSG) in deionized water to a final concentration of 10 mM.

-

Add a 10-fold molar excess of sodium sulfite (Na2SO3) to the GSSG solution.

-

Adjust the pH of the reaction mixture to 8.5 with dilute HCl.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, acidify the solution to pH 2.0 with HCl to precipitate any unreacted starting material.

-

Centrifuge the mixture and collect the supernatant containing the this compound.

-

Remove the solvent from the supernatant using a rotary evaporator.

-

Redissolve the resulting solid in a minimal amount of deionized water and precipitate the product by adding an excess of cold ethanol.

-

Collect the precipitate by centrifugation and wash with cold ethanol.

-

Lyophilize the final product to obtain a stable, dry powder.

-

Confirm the identity and purity of the synthesized this compound using techniques such as NMR and mass spectrometry.

Competitive Inhibition Assay of Glutathione S-Transferase

This protocol outlines a spectrophotometric assay to determine the inhibition constant (Ki) of this compound for a specific GST isoform. The assay is based on the GST-catalyzed conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in the formation of a product that absorbs light at 340 nm.

Materials:

-

Purified Glutathione S-transferase (GST) enzyme of interest

-

Reduced glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

-

This compound (GSO3H) solution at various concentrations

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of GSH in assay buffer.

-

Prepare a stock solution of CDNB in ethanol.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare a solution of the GST enzyme in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, set up reaction mixtures containing the assay buffer, a fixed concentration of CDNB, and varying concentrations of both GSH and this compound. Include a control with no inhibitor.

-

The total volume of each reaction should be constant.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the GST enzyme solution to each well/cuvette.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of substrate and inhibitor from the linear portion of the absorbance versus time plot.

-

To determine the type of inhibition and the Ki value, plot the data using a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) at different fixed concentrations of the inhibitor. For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The Ki can be determined from the intersection of the lines on the Dixon plot or from a secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.

-

Conclusion

This compound is a valuable tool for researchers studying the structure, function, and regulation of glutathione S-transferases. Its well-characterized competitive inhibition mechanism makes it a useful probe for investigating the active site of GSTs and for elucidating their roles in complex cellular processes like MAPK signaling. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic characterization of this important inhibitor. Further research into the isoform-specific inhibition by this compound and its effects in cellular and in vivo models will continue to enhance our understanding of the multifaceted roles of GSTs in health and disease, and may pave the way for the development of novel therapeutic strategies targeting these crucial enzymes.

References

- 1. Glutathione S-sulfonate, a sulfur dioxide metabolite, as a competitive inhibitor of glutathione S-transferase, and its reduction by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Glutathione Sulfonate: A Comprehensive Technical Guide on its Discovery, History, and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) sulfonate (GSSO₃H), a structurally distinct analog of oxidized glutathione (GSSG), has emerged as a molecule of significant interest in the fields of biochemistry and toxicology. Formed from the reaction of GSSG with sulfite (B76179), GSSO₃H has been identified as a potent competitive inhibitor of glutathione S-transferases (GSTs), a critical family of enzymes involved in detoxification and cellular defense. This in-depth technical guide provides a comprehensive overview of the discovery and history of glutathione sulfonate, its biochemical properties, and its known interactions with key cellular components. Detailed experimental methodologies for its analysis are presented, alongside quantitative data on its enzymatic interactions. Furthermore, this guide explores the potential implications of GSSO₃H formation in cellular signaling pathways, providing a valuable resource for researchers investigating oxidative stress, toxicology, and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to research on the metabolic fate of sulfur dioxide (SO₂) and its hydrated form, sulfite. Early investigations into the biochemical effects of sulfite exposure led to the identification of a novel glutathione derivative. It was established that glutathione disulfide (GSSG) can react with sulfite to form glutathione S-sulfonate (GSSO₃H)[1]. This discovery was pivotal, as it unveiled a previously unknown metabolic pathway for sulfite and introduced a new endogenous molecule with the potential to influence cellular processes.

Initial studies focused on the toxicological implications of GSSO₃H formation, particularly its ability to inhibit key detoxification enzymes. Research demonstrated that GSSO₃H is a potent competitive inhibitor of glutathione S-transferases (GSTs), suggesting that exposure to sulfur dioxide could impair the body's ability to detoxify a wide range of xenobiotics and endogenous toxins[1]. This finding positioned this compound as a critical molecule in understanding the mechanisms of sulfite toxicity.

Physicochemical Properties and Synthesis

This compound is a tripeptide thiol derivative with a sulfonate group attached to the sulfur atom of the cysteine residue. Its formation from GSSG and sulfite is a key reaction in its biochemistry.

While a detailed, step-by-step synthesis and purification protocol for this compound is not extensively documented in publicly available literature, the fundamental reaction involves the nucleophilic attack of sulfite on the disulfide bond of GSSG. The general principle for its preparation for experimental use would involve reacting GSSG with a sulfite salt, followed by purification steps to remove unreacted starting materials and byproducts. Purification could theoretically be achieved using chromatographic techniques such as ion-exchange or reverse-phase high-performance liquid chromatography (HPLC).

Experimental Protocols

Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the quantification of this compound involves LC-MS/MS.

-

Sample Preparation: Biological samples are typically deproteinized, and free thiols are blocked to prevent artificial formation of disulfides and other artifacts.

-

Chromatographic Separation: A Hypercarb column (100 mm × 2.1 mm) can be used for separation. The mobile phases typically consist of:

-

Solvent A: 100% water with 0.5% formic acid.

-

Solvent B: 50% acetonitrile (B52724) and 50% propan-2-ol with 0.1% formic acid. A linear gradient from 0% to 20% Solvent B over 20 minutes is employed to elute glutathione and its derivatives[2].

-

-

Mass Spectrometric Detection: Detection is achieved using an electrospray ionization (ESI) source in positive ion mode. The specific mass-to-charge ratio (m/z) of this compound is monitored for quantification[2].

Quantitative Data

The interaction of this compound with key enzymes has been quantitatively characterized, providing insights into its biological activity.

| Enzyme/Process | Organism/Tissue | Parameter | Value | Reference |

| Glutathione S-Transferase (GST) Inhibition | Rat Liver | Kᵢ | 14 µM | [1] |

| Rat Lung | Kᵢ | 9 µM | [1] | |

| Human Lung A549 Cells | Kᵢ | 4 µM | [1] | |

| Reduction by Cytosolic Enzyme | Rat Liver | Kₘ | 313 µM | [1] |

| Rat Lung | Kₘ | 200 µM | [1] | |

| Human Lung A549 Cells | Kₘ | 400 µM | [1] |

Table 1: Quantitative data on the interaction of this compound with enzymes. Kᵢ represents the competitive inhibition constant, and Kₘ represents the Michaelis constant for the enzymatic reduction of GSSO₃H.

Biochemical Significance and Signaling Pathways

The primary established biochemical role of this compound is its potent competitive inhibition of glutathione S-transferases (GSTs)[1]. This inhibition can have significant downstream effects on cellular detoxification pathways.

Formation and Metabolism of this compound

Caption: Formation and reduction of this compound.

Inhibition of Glutathione S-Transferase (GST)

Caption: Competitive inhibition of GST by this compound.

Potential Implications in Cellular Signaling

While direct experimental evidence detailing the specific effects of this compound on major signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways is currently limited, its formation and inhibitory action on GSTs can have indirect consequences.

-

MAPK Pathway: The MAPK pathway is a key signaling cascade involved in cellular stress responses. Glutathione (GSH) depletion is known to activate MAPK pathways. By inhibiting GSTs, GSSO₃H could disrupt the cellular redox balance, potentially leading to an accumulation of reactive oxygen species (ROS) and other electrophilic species that would normally be detoxified by GSTs. This altered redox state could, in turn, modulate MAPK signaling.

-

NF-kB Pathway: The NF-kB signaling pathway is a critical regulator of inflammatory responses and is also sensitive to the cellular redox environment. Glutathione and the redox state of the cell play a crucial role in modulating NF-kB activation. The formation of GSSO₃H and subsequent inhibition of GSTs could lead to an accumulation of oxidative stress, which is a known activator of the NF-kB pathway.

Further research is required to elucidate the direct interactions, if any, between this compound and components of these and other signaling cascades.

Conclusion

This compound, a metabolite formed from the reaction of GSSG and sulfite, represents an important molecule at the interface of metabolism and toxicology. Its discovery has provided crucial insights into the biochemical consequences of sulfite exposure. The primary established role of GSSO₃H is as a potent competitive inhibitor of glutathione S-transferases, thereby potentially compromising cellular detoxification capacities. While its direct role in modulating major signaling pathways remains to be fully elucidated, its impact on cellular redox homeostasis suggests that it could have significant indirect effects. The experimental methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this compound in health and disease. Future studies focusing on its direct interactions with signaling proteins and its in vivo dynamics will be critical for a complete understanding of its biological significance.

References

- 1. Glutathione S-sulfonate, a sulfur dioxide metabolite, as a competitive inhibitor of glutathione S-transferase, and its reduction by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Spontaneous Formation of Glutathione Sulfonate from Sulfur Dioxide Exposure

Abstract

Exposure to sulfur dioxide (SO2), a prevalent environmental pollutant, poses significant toxicological risks. In biological systems, SO2 hydrates to form bisulfite and sulfite (B76179), which can react with endogenous molecules. This document provides a technical overview of the spontaneous formation of Glutathione (B108866) S-sulfonate (GSSO3H) from the reaction between sulfite and glutathione. We detail the chemical mechanisms, the profound biological consequences, including the potent inhibition of key detoxification enzymes, and the resulting disruption of cellular redox homeostasis. This guide synthesizes quantitative kinetic data and outlines relevant experimental protocols for studying this phenomenon, providing a critical resource for researchers in toxicology, pharmacology, and drug development investigating the metabolic impact of SO2 exposure.

Introduction

Sulfur dioxide (SO2) is a common atmospheric pollutant implicated in adverse health effects, including the initiation of asthmatic symptoms[1]. Upon inhalation or absorption, SO2 is hydrated to its active forms, sulfite (SO32-) and bisulfite (HSO3-).[2][3] These ions are reactive towards various biological molecules. A primary target is glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[4][5][6]

The reaction between sulfite and glutathione species leads to the formation of Glutathione S-sulfonate (GSSO3H).[2][3] This process, known as S-sulfonation, is not merely a depletion of the glutathione pool; it generates a metabolite with distinct and potent biological activity. GSSO3H has been identified as a competitive inhibitor of Glutathione S-transferases (GSTs), a critical family of enzymes responsible for detoxifying electrophiles and xenobiotics.[2][3] Consequently, the formation of GSSO3H is considered a key mechanistic event that could underlie the co-carcinogenic and toxic effects associated with SO2 exposure.[2]

Chemical Mechanism of GSSO3H Formation

The primary pathway for the formation of Glutathione S-sulfonate in a cellular context is the sulfitolysis of glutathione disulfide (GSSG).[1][3] In this nucleophilic reaction, sulfite attacks one of the sulfur atoms in the disulfide bond of GSSG. This cleavage results in the formation of one molecule of GSSO3H and one molecule of reduced glutathione (GSH).

Primary Reaction: GSSG + SO3^2- → GSSO3H + GS-

Additionally, studies have shown that GSSO3H can also be formed from the reaction of sulfite with cellular mixed disulfides, where glutathione is bound to a protein thiol (PSSG).[2] The formation of GSSO3H is rapid, with studies in cultured lung cells showing that it reaches its maximum concentration within 15 minutes of exposure to sulfite.[2]

Biological Consequences and Signaling Impact

The formation of GSSO3H profoundly impacts cellular function by disrupting critical detoxification pathways and altering the cellular redox state.

-

Inhibition of Glutathione S-Transferases (GSTs): GSSO3H is a potent competitive inhibitor of GSTs.[2][3] By binding to the active site of these enzymes, GSSO3H prevents the conjugation of GSH to a wide range of endogenous and exogenous electrophilic compounds. This inhibition cripples a primary cellular detoxification system, potentially increasing the susceptibility of the cell to damage from other toxins and carcinogens.[3]

-

Alteration of Cellular Glutathione Status: SO2 exposure is a potent depletor of glutathione pools in vivo.[1] In cultured human lung cells, GSSO3H formation occurs in a concentration-dependent manner with increasing sulfite exposure.[2] Paradoxically, under these conditions, levels of reduced GSH were observed to increase while GSSG decreased, leading to a more than five-fold increase in the GSH/GSSG ratio, a typical indicator of a more reduced cellular environment.[2] However, the ratio of GSH to the newly formed GSSO3H decreased significantly, indicating a major shift in the composition of the glutathione pool.[2]

-

Metabolism and Reduction: GSSO3H can be enzymatically degraded. Glutathione reductase, the same enzyme that reduces GSSG to GSH, is capable of reducing GSSO3H.[2][3] However, the enzyme exhibits a high Michaelis constant (Km) for GSSO3H, suggesting that this reduction is inefficient, particularly at the low concentrations of GSSO3H that may occur in vivo.[3]

Quantitative Data Presentation

The following tables summarize key kinetic parameters that define the interaction of GSSO3H with cellular enzymes, based on data from studies on rat and human lung cells.[3]

Table 1: Inhibition Constants (Ki) for GST by GSSO3H

| Tissue Source | Species | Ki (μM) |

| Liver Cytosol | Rat | 14 |

| Lung Cytosol | Rat | 9 |

| A549 Lung Cells | Human | 4 |

| A lower Ki value indicates more potent inhibition. |

Table 2: Michaelis Constants (Km) for GSSO3H Reduction

| Enzyme Source | Species | Km (μM) |

| Liver Cytosol | Rat | 313 |

| Lung Cytosol | Rat | 200 |

| A549 Lung Cells | Human | 400 |

| A higher Km value indicates lower enzyme affinity for the substrate, implying less efficient reduction. |

Table 3: Effect of Sulfite on Glutathione Ratios in Human Lung Cells

| Extracellular Sulfite (mM) | GSH/GSSG Ratio Change | GSH/GSSO3H Ratio |

| 0 to 20 | > 5-fold Increase | Decreased to 10 |

| Data derived from observations described in literature.[2] |

Experimental Protocols

The following sections describe generalized protocols for investigating the formation of GSSO3H in a laboratory setting. These are synthesized from methodologies implied in the literature and standard biochemical assays.[2][7][8]

5.1 Protocol 1: Cell Culture Exposure and Lysate Preparation

This protocol outlines the exposure of cultured cells to sulfite and subsequent sample preparation for analysis.

-

Cell Culture: Culture human lung cells (e.g., A549) in appropriate media until they reach 80-90% confluency.

-

Sulfite Exposure: Prepare fresh sodium sulfite solutions in serum-free media to final concentrations ranging from 0 to 20 mM. Remove old media from cells, wash with phosphate-buffered saline (PBS), and add the sulfite-containing media.

-

Incubation: Incubate cells for a defined period (e.g., 15-60 minutes) at 37°C.[2]

-

Cell Harvest: After incubation, place plates on ice and immediately remove the exposure media. Wash cells twice with ice-cold PBS.

-

Lysis and Deproteinization: Add an ice-cold deproteinizing agent, such as 5% 5-sulfosalicylic acid (SSA), to the cells.[7] Scrape the cells and collect the lysate.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[7]

-

Sample Collection: Carefully collect the supernatant, which contains the low-molecular-weight thiols (GSH, GSSG, GSSO3H), for analysis.

5.2 Protocol 2: General Quantification of Glutathione Species

Quantification of total glutathione is often performed using a colorimetric assay based on the recycling of GSSG by glutathione reductase.

-

Standard Preparation: Prepare a standard curve using known concentrations of GSSG or GSH.[9]

-

Assay Reaction: In a 96-well plate, combine the prepared cell lysate supernatant with an assay buffer containing NADPH and DTNB (5,5'-dithio-bis(2-nitrobenzoic acid), Ellman's reagent).

-

Initiation: Initiate the reaction by adding glutathione reductase. The enzyme reduces GSSG to GSH. GSH then reacts with DTNB to produce a yellow-colored product (TNB), which is measured spectrophotometrically at ~412 nm. The rate of color formation is proportional to the total glutathione concentration.

-

Measurement: Read the absorbance kinetically or at an endpoint using a microplate reader.

-

Note on Specificity: This standard assay measures total glutathione (GSH + GSSG). To specifically measure GSSO3H, more advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are required to separate and quantify the different glutathione species based on their mass-to-charge ratio.

Conclusion and Future Directions

The spontaneous formation of GSSO3H is a critical event in the toxicology of SO2. This metabolite acts as a potent inhibitor of the GST detoxification system, providing a plausible mechanism for the adverse health effects linked to SO2 exposure. The disruption of the cellular glutathione pool and the inhibition of key enzymes underscore the importance of understanding this pathway for drug development professionals, particularly in the context of xenobiotic metabolism and cellular protection.

Future research should focus on developing sensitive and specific biomarkers of SO2 exposure based on GSSO3H levels in accessible biological fluids. Furthermore, elucidating the full range of cellular targets for GSSO3H and understanding its long-term effects on cellular signaling and gene expression will be vital for developing therapeutic strategies to mitigate the damage caused by this common environmental pollutant.

References

- 1. Sulphur dioxide: a potent glutathione depleting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sulfite on glutathione S-sulfonate and the glutathione status of lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione S-sulfonate, a sulfur dioxide metabolite, as a competitive inhibitor of glutathione S-transferase, and its reduction by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione - Wikipedia [en.wikipedia.org]

- 5. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Complex Role of Glutathione and Its Oxidative Derivatives in Angiogenesis and Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH), the most abundant intracellular non-protein thiol, plays a pivotal role in cellular homeostasis, acting as a primary antioxidant and a key component in detoxification pathways. In the context of oncology, the role of glutathione is paradoxically complex. While it protects normal cells from carcinogenic insults, many tumor types exhibit elevated GSH levels, a phenomenon linked to enhanced tumor proliferation, survival, and resistance to chemotherapy and radiotherapy. The process of angiogenesis, essential for tumor growth and metastasis, is also intricately regulated by the cellular redox state, in which glutathione is a central player. This technical guide provides an in-depth exploration of the multifaceted role of glutathione in cancer biology, with a particular focus on its influence on angiogenesis and tumor progression. We will delve into the mechanisms of the glutathione redox system, the implications of its dysregulation in cancer, and the formation and potential significance of its oxidized derivatives, including glutathione sulfonic acid (GSO3H). This guide also outlines key experimental protocols and presents quantitative data from seminal studies to provide a comprehensive resource for researchers in the field.

The Glutathione System: A Double-Edged Sword in Cancer

The glutathione system comprises reduced glutathione (GSH), its oxidized form glutathione disulfide (GSSG), and the enzymes that catalyze their interconversion and utilization. The high ratio of GSH to GSSG in healthy cells is crucial for maintaining a reducing intracellular environment.

In cancer cells, the dynamics of the glutathione system are often reprogrammed. Elevated GSH levels are frequently observed in various malignancies, including breast, ovarian, and lung cancer.[1] This increase is not merely a consequence of transformation but an active adaptation that provides several advantages to the tumor:

-

Neutralization of Reactive Oxygen Species (ROS): Cancer cells often exhibit a higher metabolic rate, leading to increased production of ROS. Elevated GSH helps to neutralize these damaging molecules, mitigating oxidative stress and preventing apoptosis.[2]

-

Detoxification of Xenobiotics: Glutathione S-transferases (GSTs) utilize GSH to conjugate and detoxify a wide range of chemotherapeutic agents, contributing significantly to drug resistance.[3]

-

Regulation of Cell Proliferation: GSH is essential for DNA synthesis and cell cycle progression.[3]

The central role of glutathione in supporting tumor growth and resistance has made the glutathione pathway an attractive target for anticancer therapies. Strategies aimed at depleting intracellular GSH or inhibiting key enzymes in its metabolism are actively being investigated to sensitize cancer cells to conventional treatments.[3]

Glutathione's Influence on Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the oxygen and nutrients necessary for their growth and providing a route for metastasis. The tumor microenvironment is often characterized by hypoxia, which triggers the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).

The cellular redox state, heavily influenced by the GSH/GSSG ratio, plays a critical role in regulating angiogenesis. A decrease in the GSH:GSSG ratio, indicative of oxidative stress, can lead to the activation of VEGF Receptor 2 (VEGFR2), a key step in initiating the angiogenic cascade.[4] This suggests that while severe oxidative stress can be detrimental, a moderate level of oxidative signaling may actually promote angiogenesis.

Conversely, studies have shown that reduced glutathione (GSH) can inhibit experimental oral carcinogenesis and is associated with a significant inhibition of tumor angiogenesis.[5] This highlights the complex and context-dependent role of glutathione in regulating blood vessel formation in the tumor microenvironment.

Oxidative Modifications of Glutathione: The Case of Glutathione Sulfonic Acid (GSO3H)

Under conditions of severe oxidative stress, the thiol group of glutathione can be progressively oxidized beyond the disulfide (GSSG) to sulfenic (GSOH), sulfinic (GSO2H), and ultimately sulfonic acid (GSO3H). The formation of GSO3H is generally considered an irreversible oxidation step.

One of the primary endogenous sources of strong oxidants capable of driving this reaction is hypochlorous acid (HOCl), which is produced by the enzyme myeloperoxidase in neutrophils during inflammation—a process often associated with the tumor microenvironment.[6] LC-MS/MS analysis has confirmed the formation of GSO3H when GSH is exposed to HOCl, particularly at higher molar ratios of the oxidant.[6]

The biological role of glutathione sulfonic acid is not well-defined. Given that its formation signifies a state of intense and likely irreversible oxidative damage, it is plausible that GSO3H itself does not possess significant inhibitory functions. Instead, its presence may serve as a biomarker of severe oxidative stress within the tumor microenvironment. Further research is required to elucidate whether GSO3H has any direct signaling roles or if it is simply a metabolic end-product of oxidative damage.

Signaling Pathways and Experimental Workflows

Glutathione Redox Cycle and its Impact on Cellular Signaling

The following diagram illustrates the central role of the glutathione redox cycle in maintaining cellular redox homeostasis and its influence on key signaling pathways involved in tumor growth and angiogenesis.

Caption: The Glutathione Redox Cycle and its Interplay with Cancer-Related Pathways.

Experimental Workflow for Investigating Glutathione Derivatives

The following diagram outlines a general experimental workflow for assessing the anti-angiogenic and anti-tumor effects of a novel glutathione derivative.

Caption: A general experimental workflow for evaluating novel glutathione derivatives.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of glutathione and its modulation in cancer and angiogenesis.

Table 1: Effects of Glutathione Modulation on Tumor Growth

| Compound/Treatment | Cancer Model | Effect on Tumor Growth | Quantitative Measurement | Reference |

| Reduced Glutathione (GSH) | Hamster buccal pouch carcinogenesis | Inhibition | Tumor burden 315 mm³ (GSH) vs. 3,040 mm³ (control) | [5] |

| Buthionine Sulfoximine (BSO) | Ovarian cancer cells | Sensitization to melphalan | Dose-dependent increase in cytotoxicity | [3] |

| S-acetyl glutathione (SAG) | Human lymphoma cell lines | Apoptosis induction | Significant increase in apoptotic cells | [7] |

Table 2: Effects of Glutathione Modulation on Angiogenesis

| Compound/Treatment | Angiogenesis Model | Effect on Angiogenesis | Quantitative Measurement | Reference |

| Reduced Glutathione (GSH) | Hamster buccal pouch carcinogenesis | Inhibition | Significant inhibition of tumor angiogenesis (Factor VIII staining) | [5] |

| Diamide (induces GSSG) | Human aortic endothelial cells | VEGFR2 activation | Increased phosphorylation of VEGFR2 at Y1175 | [4] |

| BA-12 (induces GSH metabolism) | HUVECs, quail chick chorioallantoic membrane | Inhibition | Dose-dependent decrease in vessel number and area | [8] |

Detailed Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel (growth factor reduced)

-

96-well culture plate

-

Test compound (e.g., glutathione derivative)

-

Positive control (e.g., VEGF)

-

Negative control (e.g., Suramin)

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.

-

Prepare different concentrations of the test compound, positive control, and negative control in the cell suspension.

-

Gently add 100 µL of the cell suspension containing the respective treatments to each Matrigel-coated well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualize the formation of tube-like structures under an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

Materials:

-

Matrigel (growth factor reduced)

-

Test compound

-

Pro-angiogenic factor (e.g., VEGF or bFGF)

-

Heparin

-

Anesthetic

-

Immunocompromised mice (e.g., nude mice)

-

Hemoglobin assay kit

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

-

Thaw Matrigel on ice.

-

Mix the Matrigel with the test compound, a pro-angiogenic factor, and heparin. Keep the mixture on ice.

-

Anesthetize the mice according to approved animal care protocols.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse.

-

Allow the Matrigel to solidify, forming a plug.

-

After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Assess the degree of vascularization of the plugs by:

-

Measuring the hemoglobin content of the plug using a colorimetric assay, which correlates with the number of red blood cells and thus blood vessel infiltration.

-

Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

-

Conclusion and Future Directions

The role of glutathione in cancer is a tale of two cities. In healthy tissues, it is a staunch defender against carcinogenesis. In established tumors, it is often a key accomplice, promoting growth, and thwarting therapeutic interventions. Its influence on angiogenesis is equally nuanced, with the cellular redox state, dictated by the GSH/GSSG balance, acting as a critical regulator of pro-angiogenic signaling.

The formation of glutathione sulfonic acid (GSO3H) under severe oxidative stress highlights a potential endpoint of the glutathione system's antioxidant capacity. While its direct biological function remains to be elucidated, its presence could serve as a valuable indicator of the extreme oxidative conditions that can prevail within the tumor microenvironment.

Future research should focus on several key areas:

-

Elucidating the direct biological activities of GSO3H: Does it possess any signaling capabilities, or is it merely a marker of oxidative damage?

-

Developing more specific inhibitors of glutathione metabolism: Targeting enzymes like glutamate-cysteine ligase (GCL) or glutathione reductase (GR) could offer more precise ways to modulate the glutathione system in cancer cells.

-

Investigating the crosstalk between the glutathione system and other metabolic pathways in cancer: Understanding these connections will be crucial for developing effective combination therapies.

A deeper understanding of the intricate roles of glutathione and its derivatives will undoubtedly pave the way for novel and more effective therapeutic strategies to combat cancer.

References

- 1. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of Glutathione in Cancer Progression and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decreases in GSH:GSSG activate vascular endothelial growth factor receptor 2 (VEGFR2) in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione inhibits experimental oral carcinogenesis, p53 expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esliteglutathione.com [esliteglutathione.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Intracellular Concentration and Localization of Glutathione Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) sulfonate (GSA), a derivative of glutathione, has been identified as a potent endogenous molecule with the potential to influence critical cellular processes. Primarily known as a competitive inhibitor of glutathione S-transferases (GSTs), its role in cellular physiology and pathology is an area of growing interest. This technical guide provides a comprehensive overview of the current knowledge regarding the intracellular concentration and subcellular localization of GSA. Due to the limited availability of direct research on intracellular GSA, this document also presents a detailed, proposed experimental workflow for its quantification and localization, based on established methodologies for related compounds and subcellular fractionation techniques. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance the study of this intriguing metabolite.

Introduction to Glutathione Sulfonate (GSA)

This compound (GSA or GSSO₃H) is a structurally modified form of glutathione where a sulfonate group is attached to the sulfur atom of the cysteine residue. It is known to be formed from the reaction of glutathione disulfide (GSSG) with sulfite (B76179) (SO₃²⁻), the hydrated form of sulfur dioxide (SO₂)[1]. While the physiological conditions leading to significant intracellular GSA formation are not fully elucidated, its presence could have significant biological consequences.

The most well-characterized role of GSA is its function as a competitive inhibitor of glutathione S-transferases (GSTs)[1]. GSTs are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. By inhibiting GSTs, GSA can potentially modulate cellular detoxification pathways and the metabolism of xenobiotics[1]. Furthermore, studies have shown that GSA can be reduced by a cytosolic enzyme, suggesting a potential for its metabolic regulation within the cell[1].

Despite its known biological activity, there is a significant gap in the scientific literature concerning the quantitative levels and specific subcellular distribution of GSA in mammalian cells. This guide aims to consolidate the available information and provide a roadmap for future investigations.

Quantitative Data on this compound

To date, quantitative data on the intracellular concentration of GSA in various cell types and under different physiological or pathological conditions are not available in the published literature. The majority of quantitative studies on GSA have been conducted in the context of food science, particularly in the analysis of grape juice and wine, where sulfur dioxide is often used as a preservative[2].

For illustrative purposes, the following table summarizes the reported concentrations of GSA in these non-cellular matrices. It is important to emphasize that these values should not be extrapolated to intracellular concentrations but can inform on the analytical methods available for GSA detection.

| Sample Matrix | GSA Concentration Range | Analytical Method | Reference |

| Grape Juice (SO₂ treated) | <1 mg L⁻¹ | LC-MS/MS | [2] |

| Wine | 5–11 mg L⁻¹ | LC-MS/MS | [2] |

Experimental Protocols

The following sections detail experimental protocols for the quantification and localization of intracellular GSA. It is critical to note that a validated, universally accepted protocol for intracellular GSA analysis has not yet been published. The methodologies presented here are a composite of established techniques for the analysis of related glutathione species and general principles of subcellular fractionation and mass spectrometry. Therefore, these protocols should be considered as a starting point and will require optimization and validation for specific cell types and experimental conditions.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of GSA from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 80% methanol (B129727) in water, pre-chilled to -80°C) containing an internal standard (e.g., ¹³C₂¹⁵N-GSA or a structurally similar, stable isotope-labeled compound)

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching >15,000 x g at 4°C

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

LC column suitable for polar analytes (e.g., a porous graphitic carbon or HILIC column)

-

Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

-

This compound (GSA) analytical standard

3.1.2. Sample Preparation and Extraction

-

Cell Culture: Culture cells to the desired confluency in appropriate multi-well plates.

-

Washing: Place the cell culture plate on ice. Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: After completely removing the PBS, add a defined volume of pre-chilled (-80°C) 80% methanol containing the internal standard to each well.

-

Cell Lysis: Scrape the cells from the well surface in the presence of the extraction buffer.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Homogenization (Optional): For tissue samples, homogenization using a bead beater or similar device in the cold extraction buffer would be necessary.

-

Protein Precipitation: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, defined volume of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a gradient elution on a suitable column to separate GSA from other cellular components. A porous graphitic carbon column is a good candidate for retaining this polar analyte.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. Based on published data for GSA analysis in wine, the following transition can be used, though it should be optimized for the specific instrument[2]:

-

Parent Ion (Q1): 388 m/z

-

Fragment Ion (Q3): 179 m/z

-

-

Quantification: Generate a standard curve using the GSA analytical standard and the internal standard. Calculate the concentration of GSA in the samples based on this standard curve.

Determination of Subcellular Localization of this compound

This protocol describes a method for isolating major subcellular compartments to determine the localization of GSA. This involves subcellular fractionation followed by LC-MS/MS analysis of each fraction.

3.2.1. Materials and Reagents

-

All materials from section 3.1.

-

Homogenization buffer (e.g., isotonic sucrose (B13894) buffer containing protease and phosphatase inhibitors)

-

Dounce homogenizer or similar mechanical disruption device

-

Ultracentrifuge with appropriate rotors (fixed-angle and swinging bucket)

-

Reagents for marker enzyme assays or antibodies for western blotting to assess fraction purity (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

3.2.2. Subcellular Fractionation Protocol

-

Cell Harvesting: Harvest cultured cells by gentle scraping or trypsinization, followed by washing with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and disrupt the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to achieve a high percentage of cell lysis with minimal organelle damage.

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet will contain the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

-

Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER), and the supernatant is the cytosolic fraction.

-

-

Fraction Purity Assessment: Validate the purity of each fraction using marker enzyme assays or western blotting for compartment-specific proteins.

-

Metabolite Extraction: Once the purity of the fractions is confirmed, perform metabolite extraction on each fraction as described in section 3.1.2.

-